molecular formula C10H8F3NO2 B172880 4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid CAS No. 143785-86-8

4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid

Cat. No.: B172880
CAS No.: 143785-86-8
M. Wt: 231.17 g/mol
InChI Key: JNGJTSIROKHOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid: is an organic compound that features a cyclopropyl group attached to an aminobenzoic acid core, with three fluorine atoms substituting the hydrogen atoms at the 2, 3, and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid typically involves multiple steps, starting from commercially available precursors The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, 4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its structural features may allow it to act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group and fluorine atoms contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by inhibiting or activating specific pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(1-Aminocyclopropyl)-2,3,6-trifluorobenzoic acid
  • 4-(1-Aminocyclopropyl)-2,3,4-trifluorobenzoic acid
  • 4-(1-Aminocyclopropyl)-2,5-difluorobenzoic acid

Comparison: Compared to these similar compounds, 4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group at the 2, 3, and 5 positions provides distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1-aminocyclopropyl)-2,3,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-5-3-4(9(15)16)7(12)8(13)6(5)10(14)1-2-10/h3H,1-2,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGJTSIROKHOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C(=C2F)F)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid
Reactant of Route 2
4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid
Reactant of Route 3
4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid
Reactant of Route 4
4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid
Reactant of Route 5
4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid
Reactant of Route 6
4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid

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